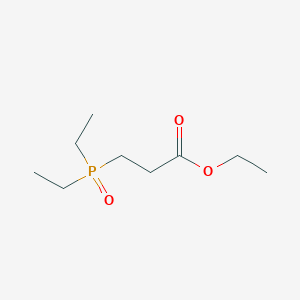

Ethyl 3-diethylphosphorylpropanoate

Description

Ethyl 3-diethylphosphorylpropanoate is an organophosphorus compound characterized by a propanoate ester backbone with a diethylphosphoryl group (-PO(OEt)₂) at the third carbon. This structure combines the hydrolytic susceptibility of the ester group with the electronic and steric effects of the phosphoryl moiety.

Properties

IUPAC Name |

ethyl 3-diethylphosphorylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O3P/c1-4-12-9(10)7-8-13(11,5-2)6-3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBFRFVFAIVGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCP(=O)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-diethylphosphorylpropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate alkyl halide. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-diethylphosphorylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Ethyl 3-diethylphosphorylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for phosphoryl transfer reactions.

Medicine: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 3-diethylphosphorylpropanoate involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can be transferred to various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in enzymatic processes where phosphoryl transfer is a key step .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and their implications:

| Compound Name | Phosphorus Substituents | Ester Group | Additional Features | Key Properties |

|---|---|---|---|---|

| Ethyl 3-diethylphosphorylpropanoate | Diethyl | Ethyl | None | High lipophilicity; potential enzyme inhibition due to phosphoryl group |

| Ethyl 3-(diethoxyphosphoryl)propanoate | Diethoxy | Ethyl | None | Increased polarity; moderate hydrolytic stability |

| Triethyl 3-phosphonopropionate | Triethyl (phosphonate) | Ethyl | None | Enhanced hydrolytic stability; distinct acidity profile |

| Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate | N/A | Ethyl | Bromo, trifluoromethoxy, hydroxy | Bioactivity influenced by aromatic substituents (e.g., enzyme inhibition) |

| Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate | Di(isopentyloxy) | Ethyl | Trifluoropropanoate | High electrophilicity; unique fluorinated interactions |

Key Observations:

- Phosphoryl vs. Phosphonate Groups: Phosphonates (e.g., Triethyl 3-phosphonopropionate) exhibit greater hydrolytic stability due to the direct carbon-phosphorus bond, whereas phosphoryl esters (e.g., this compound) are more reactive .

- In contrast, trifluoromethoxy or bromo substituents (as in ) introduce steric and electronic effects that modulate binding to biological targets.

- Fluorination: Compounds like Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate () demonstrate how fluorination enhances metabolic stability and electronegativity, influencing interactions with enzymes or receptors.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the structural integrity and purity of Ethyl 3-diethylphosphorylpropanoate in synthetic workflows?

- Methodological Answer : Utilize a combination of titration (for quantifying phosphoryl groups), UV spectroscopy (to detect aromatic or conjugated systems if present), and chromatographic methods (e.g., HPLC or GC) to assess purity. For structural confirmation, employ ¹H/³¹P NMR spectroscopy to identify characteristic peaks for the phosphoryl and ethyl ester groups. Cross-validate results with reference spectral libraries (e.g., NIST Chemistry WebBook for analogous esters) .

Q. How can researchers optimize the synthesis of this compound to achieve high yields and reproducibility?

- Methodological Answer : Follow stepwise protocols for phosphorylated esters, such as:

- Step 1 : React diethyl phosphite with ethyl acrylate under Michaelis-Arbuzov conditions, using anhydrous solvents (e.g., THF) and catalytic bases (e.g., NaH).

- Step 2 : Monitor reaction progress via TLC or in situ IR spectroscopy for phosphoryl group formation.

- Step 3 : Purify via fractional distillation or recrystallization, ensuring inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks) in this compound analysis?

- Methodological Answer :

- Hypothesis Testing : Verify if impurities (e.g., residual solvents or side products like ethyl phosphate derivatives) contribute to anomalies.

- Experimental Design :

Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental IR/Raman spectra with computational simulations (DFT-based) for vibrational mode assignments.

Use mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isotopic or adduct interference .

Q. What experimental strategies are effective for studying the compound’s role in organophosphorus reaction mechanisms?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to monitor intermediate formation during nucleophilic substitution at the phosphoryl center.

- Isotopic Labeling : Incorporate ¹⁸O or deuterium at key positions (e.g., ester oxygen) to trace reaction pathways via MS/NMR.

- Computational Modeling : Apply DFT or MD simulations to predict transition states and compare with experimental activation parameters .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against structural analogs?

- Methodological Answer :

- Table 1 : Comparative Bioactivity Assay Design

| Parameter | This compound | Analog (e.g., Ethyl 2,2-Difluoro Derivative) |

|---|---|---|

| Enzyme Inhibition | Test against acetylcholinesterase | Same enzyme, varying fluorination |

| Cell Permeability | Caco-2 monolayer assay | Parallel testing under identical conditions |

| Metabolic Stability | Microsomal incubation + LC-MS | Compare half-life and metabolite profiles |

- Statistical Analysis : Use ANOVA to identify significant differences in IC₅₀ values or metabolic rates .

Data Contradiction Resolution

Q. What steps should be taken if biological assay results for this compound conflict with computational predictions?

- Methodological Answer :

Replicate Assays : Ensure consistency in cell lines, buffer conditions, and inhibitor concentrations.

Validate Computational Models : Re-optimize force fields or solvation parameters using experimental data (e.g., X-ray crystallography of enzyme-ligand complexes).

Cross-Disciplinary Collaboration : Integrate biochemical data with in silico docking studies to refine binding mode hypotheses .

Synthesis and Application Notes

- Critical Solvent Selection : Avoid protic solvents (e.g., water, ethanol) during synthesis to prevent ester hydrolysis. Use dried dichloromethane or acetonitrile .

- Safety Protocols : Handle phosphoryl compounds under fume hoods due to potential neurotoxicity, referencing ECHA guidelines for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.